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Introduction to Pamoate Salts and Key Properties

Pamoate salts (also known as embonates) represent a specialized class of pharmaceutical salts formed

between basic drug substances and pamoic acid (4,4′-methylenebis(3-hydroxy-2-naphthoic acid)). These

salts have gained significant importance in pharmaceutical development due to their unique properties that

enable modified-release drug delivery systems. The pamoate anion features two naphthalene rings connected

by a methylene bridge, creating a bulky, hydrophobic structure with multiple oxygen atoms capable of

hydrogen bonding. This specific molecular configuration is responsible for the characteristically low

aqueous solubility of pamoate salts, which forms the basis for their sustained-release applications in

pharmaceutical formulations [1] [2].

The strategic importance of pamoate salts in drug development stems from their ability to address key

challenges in drug delivery. Pamoic acid possesses two carboxylic acid groups, enabling it to form salts with

basic drug molecules in various stoichiometric ratios (typically 1:1 or 2:1 drug-to-pamoate ratios). This

dianionic character allows for salt formation with drug molecules containing one or two basic centers.

From a toxicological perspective, pamoate is considered a pharmaceutically acceptable salt former,

meaning trace residues are not problematic in drug synthesis according to regulatory standards. This

acceptability, combined with their predictable crystallization behavior, makes pamoate salts valuable tools
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for pharmaceutical scientists seeking to develop long-acting medications through a salt formation approach

[2].

Chemical Properties and Pharmaceutical Significance

Fundamental Chemical Characteristics

Pamoic acid (C₂₃H₁₆O₆) is a dicarboxylic acid with a molecular weight of 388.375 g/mol and a melting

point ≥300°C, indicating exceptional thermal stability. The compound is practically insoluble in water and

common organic solvents, with a log P value of 6.169, reflecting its highly hydrophobic nature. The acid

dissociation constants (pKa values) are approximately 2.675 for the first proton, making it sufficiently acidic

to form salts with most basic pharmaceutical compounds [1]. The presence of multiple oxygen atoms enables

significant hydrogen bonding interactions, which influence both the crystal packing and dissolution

behavior of resulting pharmaceutical salts [1].

Pharmaceutical Applications and Commercial Examples

The primary pharmaceutical application of pamoate salts lies in creating modified-release formulations that

extend the delivery of active pharmaceutical ingredients into the bloodstream, thereby providing long-lasting

therapeutic effects. This extended release profile relies on the poor relative solubility of pamoate salts in

digestive fluids, which inherently limits dissolution rates and consequently modulates drug absorption

kinetics. Numerous commercial pharmaceuticals utilize this principle, particularly for psychotropic agents,

anthelmintics, and other medications requiring sustained plasma concentrations [2].

Table 1: Commercially Available Pharmaceutical Drugs Utilizing Pamoate Salts

Drug
Substance

Therapeutic
Category

Salt
Stoichiometry

Key Pharmaceutical Benefit

Olanzapine
pamoate

Atypical
antipsychotic

Not specified Extended-release injectable suspension
providing several weeks of duration [3]
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Drug
Substance

Therapeutic
Category

Salt
Stoichiometry

Key Pharmaceutical Benefit

Pyrantel

pamoate

Anthelmintic 1:1 Poor absorption from GI tract limits systemic

exposure, targeting intestinal parasites [4]

Pyrvinium

pamoate

Anthelmintic 1:1 Effective against parasitic nematodes

including Enterobius and Strongyloides [5]

Memantine

pamoate

Alzheimer's

treatment

1:1 Reduced solubility for sustained release

applications [6]

Risperidone

pamoate

Antipsychotic 1:1 Long-acting injectable formulation [2]

Haloperidol

pamoate

Antipsychotic 1:1 or 2:1 Extended-release profile [2]

Beyond their sustained-release applications, pamoate salts also demonstrate biological activity through

interaction with the orphan G protein-coupled receptor GPR35. Pamoic acid itself acts as an agonist for

GPR35, activating ERK and β-arrestin2 pathways, and exhibiting antinociceptive properties in preclinical

models. This additional pharmacological activity presents both opportunities and considerations when

designing pamoate salt formulations, as the counterion may contribute to the overall pharmacological profile

[1].

Preparation Protocols for Pamoate Salts

Synthesis of Pamoic Acid

Pamoic acid serves as the fundamental starting material for all pamoate salt preparations. Two established

methods for synthesizing pamoic acid have been documented, both employing 2-hydroxy-3-naphthoic acid

and formaldehyde as primary reactants through an electrophilic aromatic substitution mechanism [2].

Method I: Acid-Catalyzed Synthesis
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Suspend 750 g of 2-hydroxy-3-naphthoic acid in 97.5 L of glacial acetic acid and stir at 95-100°C until

complete dissolution is achieved.
Prepare a separate mixture containing 750 g glacial acetic acid, 450 g of 40% formaldehyde solution,

and 71 g concentrated sulfuric acid.
Add this mixture to the hot naphthoic acid solution over 20 minutes. The reaction is sufficiently

exothermic to maintain temperatures between 95-100°C without external heating.
Stir the resulting suspension at 95-100°C for 30 minutes, then cool to 70°C.

Filter the precipitated embonic acid and wash sequentially with hot glacial acetic acid (94.5 L)
followed by distilled water until washings are neutral to Congo red indicator.

Dry the product at 100°C to yield approximately 700 g of pamoic acid (93% yield based on starting
material) [2].

Method II: Base-Mediated Synthesis

Combine 500 g of 2-hydroxy-3-naphthoic acid with 1500 mL of 10% sodium hydroxide solution and
heat to 90°C with stirring. Approximately two-thirds of the solid will dissolve.

Add 63 g of 40% formaldehyde solution, observing a temperature rise to 92°C, followed by an
additional 83 g of formaldehyde, increasing temperature to 95°C. At this stage, all solid material

should be dissolved.
Maintain at 95°C for 5 minutes until spontaneous crystallization occurs.

Continue heating at 95°C for one hour, then cool to 20°C.
Filter the resulting sodium embonate and wash with 125 mL of saturated brine.

The damp sodium embonate (approximately 1.2 kg) can be used directly or converted to the acid
form by dissolving in 3 L water and 700 mL acetone at 50°C, followed by addition of 225 mL glacial

acetic acid and sufficient concentrated hydrochloric acid until the mixture is acid to Congo red.
Filter the precipitated embonic acid, wash with hot water until chloride-free, and dry at 100°C to yield

approximately 480 g of pamoic acid [2].

Preparation of Sodium Pamoate

Sodium pamoate serves as a convenient intermediate for subsequent pamoate salt formation. The disodium

salt can be readily prepared by dissolving pamoic acid in aqueous sodium hydroxide according to the

reaction:

Pamoic Acid + 2 NaOH → Sodium Pamoate + 2 H₂O [7]

Although the equilibrium solubility of sodium pamoate in water at 20°C is less than 10%, solutions readily

form supersaturated concentrations, allowing preparation of more concentrated solutions for salt formation
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processes. The resulting sodium pamoate can be used directly in subsequent drug salt formation steps [2].

General Protocol for Drug-Pamoate Salt Formation

The formation of drug-pamoate salts typically involves combining a solution of the drug free base with a

solution of pamoic acid or sodium pamoate under controlled conditions. The following generalized protocol

can be adapted for specific drug substances:

Step 1: Prepare a solution of the drug free base in an appropriate solvent (ethanol, acidified ethanol
with 5% acetic acid, or other suitable solvents) at concentrations typically ranging from 0.05M to

0.25M.
Step 2: Prepare a separate solution of pamoic acid in a suitable solvent such as N,N-

dimethylformamide or disodium pamoate in ethanol/water mixtures (typically 50/50 or 75/25 v/v) at
concentrations matching or complementing the drug solution molarity.

Step 3: Slowly add the drug solution to the pamoate solution with gentle agitation or allow the mixture
to stand undisturbed.

Step 4: Allow precipitation to occur over 1-3 days at room temperature. Alternative methods such as
evaporation, slow cooling, or stirring may also be employed to induce crystallization.

Step 5: Filter the resulting precipitate by suction filtration, wash with ethanol or other suitable solvent
to remove impurities, and dry in a vacuum oven at 50-60°C [2].

Diagram: Experimental Workflow for Pamoate Salt Preparation

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 15 Tech Support

https://kilomentor.blogspot.com/2017/04/pamoate-or-embonate-salts.html
https://kilomentor.blogspot.com/2017/04/pamoate-or-embonate-salts.html
https://www.smolecule.com/products/s949911?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Start Preparation

Synthesize Pamoic Acid
(Method I or II)

Prepare Sodium Pamoate
(Dissolve in NaOH solution)

Prepare Drug Solution
(Free base in suitable solvent)

Combine Solutions

Allow Precipitation
(1-3 days, room temperature)

Isolate Product
(Suction filtration, washing)

Dry Product
(Vacuum oven, 50-60°C)

Characterize Salt
(XRD, DSC, HPLC)

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 15 Tech Support

https://www.smolecule.com/products/s949911?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Pure Pamoate Salt

Click to download full resolution via product page

Case-Specific Protocol Variations

Pyrvinium Pamoate Preparation: A specific process for pyrvinium pamoate utilizes pyrvinium methyl

sulfate as starting material reacted with disodium pamoate. This method offers advantages in yield, process

costs, and environmental impact while facilitating industrialization. The process can yield specific crystalline

forms (Form III and Form A) through controlled slurrying in ethanol or ethanol/water mixtures at reflux

temperatures, providing purification pathways through crystal form conversion [5].

Memantine Pamoate Preparation: Memantine pamoate crystals (Form IV) can be prepared by adding a

pamoate solution to a memantine hydrochloride solution, followed by reaction crystallization at 25-60°C for

5-15 minutes. The resulting Type I crystal can be further processed via suspension crystallization in an

alcohol solvent to yield the Type III crystal form [6].

Haloperidol Pamoate Preparation: Different stoichiometries of haloperidol pamoate (1:1 or 2:1 drug-to-

pamoate ratios) can be obtained by varying reactant concentrations and solvent compositions. For example, a

2:1 salt forms when adding 2.5 mL of 0.25M haloperidol in acidified ethanol to 12.5 mL of 0.05M disodium

pamoate in ethanol/water (75/25), while a 1:1 salt results from combining 5 mL of 0.05M haloperidol

solution with 1 mL of 0.25M disodium pamoate in ethanol/water (50/50) [2].

Analytical Characterization of Pamoate Salts

Solid-State Characterization Techniques

Comprehensive characterization of pamoate salts is essential for confirming salt formation, identifying

polymorphic forms, and ensuring batch-to-batch consistency. The following analytical techniques provide

complementary information about the solid-state properties of pamoate salts:
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X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying crystalline forms and

polymorphs of pamoate salts. Specific crystalline forms display characteristic diffraction patterns that

serve as fingerprints for form identification. For example:

Pyrvinium pamoate Form A shows characteristic peaks at 2.8, 5.1, 7.2, 8.9, 9.6, 9.9, 15.9, 16.3,

17.9, and 21.0 ± 0.2° 2θ [5].
Pyrvinium pamoate Form III exhibits distinctive peaks at 6.0, 8.6, 9.5, 10.3, 10.5, 14.3, 14.9,

16.6, 17.4, and 18.2 ± 0.2° 2θ [5].
Memantine pamoate Form IV demonstrates characteristic peaks at 7.38 ± 0.2, 9.92 ± 0.2,

10.68 ± 0.2, 11.74 ± 0.2, 13.28 ± 0.2, and 19.58 ± 0.2° 2θ [6].

Differential Scanning Calorimetry (DSC): Thermal analysis provides information about phase

transitions, melting behavior, and decomposition events. Memantine pamoate crystals, for instance,

show a characteristic endothermic peak at 222.8 ± 2°C, corresponding to the melting point [6].

Spectroscopic Methods:

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
Effective for simultaneous quantification of multiple anthelmintic compounds including pyrantel,

praziquantel, febantel, fenbendazole, and oxfendazole in biological matrices, with applications
in bioequivalence studies [8].

HPLC-UV: Conventional method for determining drug substances and potential impurities in
pamoate salts, though with generally lower sensitivity compared to UPLC-MS/MS methods [8].

Table 2: Analytical Techniques for Pamoate Salt Characterization

Analytical
Technique

Information Provided
Typical Experimental
Conditions

Application Example

X-Ray Powder
Diffraction

Crystalline phase
identification,

polymorph screening

Cu Kα radiation, 5-40° 2θ
range, 0.02° step size

Identification of pyrvinium
pamoate Form III vs Form

A [5]

Differential
Scanning
Calorimetry

Melting point, phase

transitions,
decomposition

25-300°C range, 10°C/min

heating rate under nitrogen

Memantine pamoate

melting endotherm at
222.8°C [6]

UPLC-MS/MS Quantitative analysis,
impurity profiling

C18 column,
acetonitrile/0.1% formic

Simultaneous
determination of pyrantel
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Analytical
Technique

Information Provided
Typical Experimental
Conditions

Application Example

acid gradient, MRM
detection

and metabolites in dog
plasma [8]

HPLC-UV Purity assessment,
impurity profiling

C18 column,
acetonitrile/water or

methanol/water mobile
phase

Determination of febantel
and metabolites in lamb

plasma [8]

Solubility
Studies

Equilibrium solubility in
various media

Shake-flask method, 24-48
hours equilibrium, HPLC

quantification

Memantine pamoate
solubility reduced 140x vs

hydrochloride salt [6]

Spectroscopic Characterization and Structural Elucidation

Advanced spectroscopic techniques provide additional insights into the molecular structure and interactions

within pamoate salts:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm salt

formation through chemical shift changes in both the drug molecule and pamoate counterion.
Solution-state NMR requires appropriate deuterated solvents that can dissolve the typically insoluble

pamoate salts, often needing DMSO-d6 or similar polar aprotic solvents.
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify characteristic functional groups and

confirm ionic bond formation through shifts in carboxylate stretching vibrations compared to free acid
forms.

Microscopy Techniques: Hot-stage microscopy with polarized light can visualize crystal morphology
and phase transitions in conjunction with DSC data, providing visual confirmation of polymorphic

transformations.

Diagram: Pamoate Salt Characterization Workflow

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 15 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1544215/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1544215/full
https://patents.google.com/patent/CN114014763A/en
https://www.smolecule.com/products/s949911?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Pamoate Salt Sample

XRD Analysis
(Crystal structure identification)

DSC/TGA Analysis
(Thermal properties)

Spectroscopic Methods
(FTIR, NMR)

Chromatographic Analysis
(HPLC, UPLC-MS/MS)

Solubility Studies
(Shake-flask method)

Comprehensive Characterization

Click to download full resolution via product page

Pharmaceutical Applications and Case Studies

Modified-Release Formulations

The primary pharmaceutical application of pamoate salts is in the development of modified-release drug

products that extend therapeutic effect through reduced dissolution rates. This application leverages the

inherently low aqueous solubility of pamoate salts to create depot formulations that slowly release active

drug over extended periods. A prominent example is olanzapine pamoate, developed as an extended-release

injectable suspension that can maintain therapeutic plasma levels for several weeks following a single

injection. This sustained-release profile enables improved medication adherence in psychiatric patients, a

population particularly challenged by non-adherence to daily dosing regimens [3].

The sustained-release mechanism of pamoate salts operates through dissolution-rate limited drug release.

Following intramuscular injection or oral administration, the pamoate salt dissolves slowly in physiological

fluids, maintaining a drug concentration gradient that favors continuous absorption. This controlled
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dissolution prevents rapid peak-trough plasma concentration fluctuations, resulting in more stable drug levels

and potentially reduced side effects. The pamoate salt strategy is particularly valuable for drugs with

relatively short elimination half-lives that would otherwise require frequent dosing to maintain therapeutic

concentrations [2].

Solubility Modification and Bioavailability Considerations

Beyond sustained release, pamoate salts can strategically modify drug solubility to address specific

bioavailability challenges. For instance, memantine pamoate demonstrates a solubility reduction of at least

140-fold compared to memantine hydrochloride, creating opportunities for extended-release formulations of

this Alzheimer's medication that could potentially reduce dosing frequency from twice daily to less frequent

administration [6]. This significant solubility reduction directly supports the development of sustained-

release products without requiring complex formulation technologies.

The impact of pamoate salt formation on bioavailability must be carefully evaluated during formulation

development. While reduced solubility can extend release profiles, excessive reduction may compromise

overall drug absorption and therapeutic efficacy. For example, pyrantel pamoate exhibits poor systemic

absorption from the gastrointestinal tract, which is actually beneficial for its anthelmintic indication as it

concentrates therapeutic activity in the intestinal lumen where parasites reside [4]. This targeted approach

minimizes systemic exposure and potential side effects while maintaining efficacy against intestinal

nematodes.

Combination with Formulation Technologies

Pamoate salts can be effectively combined with advanced formulation technologies to achieve specific drug

delivery objectives. For instance, the salt form can be incorporated into microparticulate systems,

implants, or in situ gelling systems to further extend release duration or provide pulsatile release patterns.

The compatibility of pamoate salts with various pharmaceutical excipients and manufacturing processes

makes them versatile tools in formulation development, particularly for challenging drug candidates

requiring specialized delivery approaches [3].
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Regulatory and Development Considerations

Polymorph Screening and Control

Comprehensive polymorph screening is essential during pamoate salt development to ensure consistent

physical properties and performance characteristics in the final drug product. Different polymorphic forms

can exhibit significantly different solubility, stability, and bioavailability profiles, potentially impacting

product efficacy and safety. The International Conference on Harmonisation (ICH) guidelines require

thorough polymorph screening to demonstrate manufacturing process robustness and final product stability

[3].

An effective polymorph screening strategy should explore diverse crystallization conditions including:

Various solvent systems and mixtures with different polarities and hydrogen bonding capabilities
Aqueous mixtures with controlled water activities

Multiple crystallization modes (slurry ripening, cooling crystallization, evaporative crystallization)
Process-induced transformation studies (micronization, wet granulation, compaction) Such

comprehensive screening ensures identification of the most thermodynamically stable polymorph
under ambient conditions, which is typically preferred for commercial development to avoid

unexpected phase transformations during manufacturing or storage [3].

Regulatory Aspects of Pamoate Salts

Pamoate is generally recognized as a pharmaceutically acceptable counterion by major regulatory

agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency

(EMA). This acceptance facilitates regulatory approval of new drug products utilizing pamoate salts,

particularly when the salt form demonstrates advantages over other forms in terms of stability,

bioavailability, or manufacturability. The pamoic acid starting material should be well-characterized and

controlled according to appropriate pharmacopeial standards, with special attention to residual solvent levels

and potential impurities from the synthesis process [2].

Regulatory submissions for pamoate salt forms should include comprehensive characterization data

establishing the chemical structure, crystallinity, polymorphic form, and physicochemical properties.

Additionally, stability data under ICH conditions (25°C/60% RH, 30°C/65% RH, and 40°C/75% RH) should
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demonstrate the physical and chemical stability of the selected salt form. For modified-release products, in

vitro-in vivo correlation (IVIVC) studies may be necessary to establish the relationship between dissolution

characteristics and pharmacokinetic profiles [3].

Troubleshooting Common Development Challenges

Several challenges may arise during the development of pamoate salt forms, including:

Variable Stoichiometry: Pamoic acid's dianionic nature can lead to salts with different
stoichiometries (1:1, 2:1, or mixed). Controlling reaction conditions including solvent composition,

concentration, and mixing order is essential for consistent stoichiometry.
Polymorphic Instability: Some pamoate salts may undergo polymorphic transitions during

manufacturing processes such as milling, compression, or storage. Exhaustive polymorph screening
and identification of the most stable form under processing conditions can mitigate this risk.

Low Yield: Some pamoate salt formations initially demonstrate low yields, as seen with risperidone
pamoate (8.1% yield in initial experiments). Yield optimization through solvent screening, temperature

control, and seeding strategies is often necessary [2].
Analytical Challenges: The low solubility of pamoate salts can complicate analytical

characterization, particularly for solution-state techniques. Employing a combination of solid-state and
specialized solution-based methods addresses this limitation.

Conclusion and Future Perspectives

Pamoate salts represent a valuable tool in the pharmaceutical scientist's arsenal for addressing drug delivery

challenges, particularly when sustained-release profiles are therapeutically beneficial. The well-defined

preparation methods, characterized by the reaction between drug bases and pamoic acid or its sodium salt,

provide a robust platform for creating pharmaceutical salts with modified dissolution characteristics. The

comprehensive characterization strategies outlined in these application notes ensure thorough understanding

of the solid-state properties and performance characteristics of pamoate salts.

As drug delivery technologies continue to evolve, pamoate salts will likely find expanded applications in

combination with advanced delivery systems such as biodegradable microparticles, nanostructured carriers,

and implantable devices. The ongoing research into the biological activity of pamoic acid itself at GPR35

receptors may also open new therapeutic opportunities beyond the traditional role of pamoate as an inert

counterion. By applying the protocols and considerations detailed in these application notes, researchers can
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effectively leverage pamoate salt chemistry to overcome development challenges and create optimized drug

products with enhanced therapeutic profiles.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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